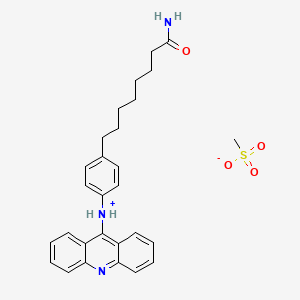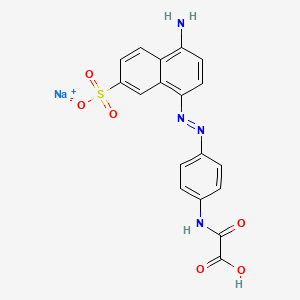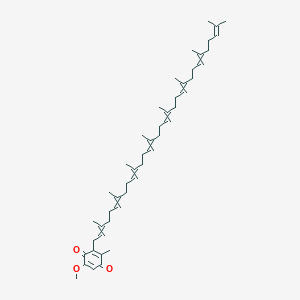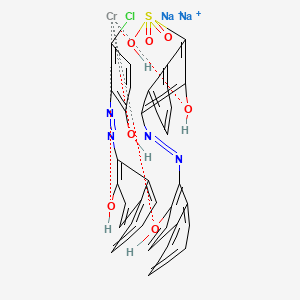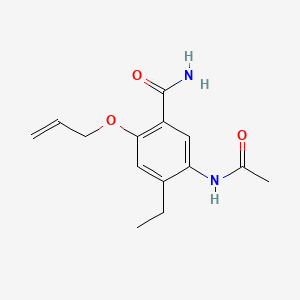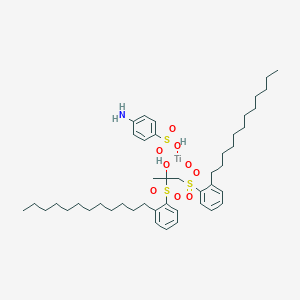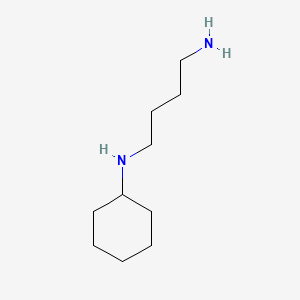
1-(3-Methylphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The compound this compound features a piperidine ring substituted with a 3-methylphenyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
The synthesis of 1-(3-Methylphenyl)piperidine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . Industrial production methods often utilize these catalytic hydrogenation processes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
1-(3-Methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of neurotransmitter systems.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems by binding to receptors and altering their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylphenyl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, piperine has antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory effects.
Matrine: Known for its antiproliferative and antimetastatic effects.
Berberine: Exhibits antimicrobial and antidiabetic properties.
Tetrandine: Used for its anti-inflammatory and immunosuppressive effects.
These compounds share the piperidine core structure but differ in their specific substituents and biological activities, highlighting the versatility and importance of the piperidine scaffold in medicinal chemistry.
Eigenschaften
CAS-Nummer |
71982-24-6 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
1-(3-methylphenyl)piperidine |
InChI |
InChI=1S/C12H17N/c1-11-6-5-7-12(10-11)13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3 |
InChI-Schlüssel |
FWKITFSPALLPLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


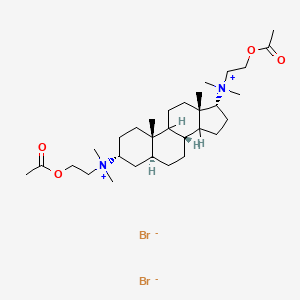

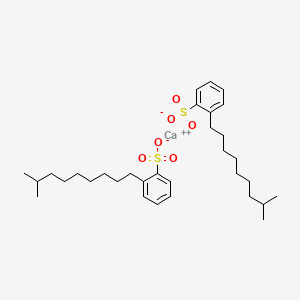
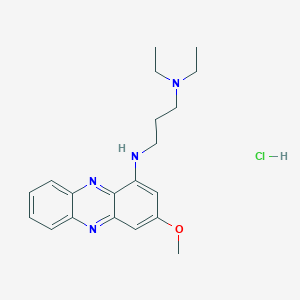
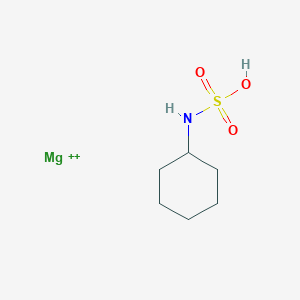
![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
